2-bromo-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzamide 2-bromo-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 905666-00-4
VCID: VC5045531
InChI: InChI=1S/C17H14BrClN2O2/c18-15-4-2-1-3-14(15)17(23)20-12-9-16(22)21(10-12)13-7-5-11(19)6-8-13/h1-8,12H,9-10H2,(H,20,23)
SMILES: C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3Br
Molecular Formula: C17H14BrClN2O2
Molecular Weight: 393.67

2-bromo-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzamide

CAS No.: 905666-00-4

Cat. No.: VC5045531

Molecular Formula: C17H14BrClN2O2

Molecular Weight: 393.67

* For research use only. Not for human or veterinary use.

2-bromo-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzamide - 905666-00-4

Specification

CAS No. 905666-00-4
Molecular Formula C17H14BrClN2O2
Molecular Weight 393.67
IUPAC Name 2-bromo-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzamide
Standard InChI InChI=1S/C17H14BrClN2O2/c18-15-4-2-1-3-14(15)17(23)20-12-9-16(22)21(10-12)13-7-5-11(19)6-8-13/h1-8,12H,9-10H2,(H,20,23)
Standard InChI Key BFIGFVLEMONQBE-UHFFFAOYSA-N
SMILES C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3Br

Introduction

2-Bromo-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound with a molecular formula of C₁₇H₁₄BrClN₂O₂ and a molecular weight of 393.7 g/mol . This compound belongs to the class of benzamides, which are known for their diverse pharmacological activities. The presence of a pyrrolidine ring and a chlorophenyl substituent suggests potential therapeutic applications, particularly in drug development.

Synthesis and Preparation

The synthesis of 2-bromo-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. Although specific synthesis protocols for this compound are not detailed in available literature, similar compounds often require the use of commercially available reagents and catalysts to facilitate reactions such as amidation and halogenation.

Future Directions

Given the lack of detailed research on 2-bromo-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzamide, future studies should focus on its synthesis optimization, pharmacological evaluation, and molecular modeling to predict its interactions with biological targets. Techniques such as molecular dynamics simulations and docking studies could provide insights into its potential therapeutic applications.

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